1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine
Overview
Description
1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine is a chemical compound with the molecular formula C11H12N2 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of compounds similar to 1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine often involves multicomponent reactions. Cyclic enaminones and arylglyoxals play a key role in these reactions during the rapid assembly of functionalized tetrahydroindol-4-ones and their analogs .Molecular Structure Analysis
The molecular structure of 1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine consists of a benzene ring fused with an indole ring, which is further connected to an amine group .Scientific Research Applications
Synthesis and Derivative Formation
1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine is utilized in various synthetic processes to create derivatives for potential pharmaceutical and biological applications. A study by Somei et al. (2014) described a simple synthetic method for 4-nitro-1,3,4,5-tetrahydrobenz[cd]indole, leading to the creation of various derivatives, including 4-amino-, 4-hydroxy-, and 4-amino-4-hydroxymethyl-1,3,4,5-tetrahydrobenz[cd]indoles. These derivatives are crucial building blocks for further chemical manipulation and have potential pharmaceutical applications (Somei, Nakagawa, Aoki, & Mukaiyama, 2014).
Silver-Catalyzed Stereoselective Synthesis
Wang et al. (2018) reported the silver-catalyzed stereoselective synthesis of polysubstituted 1,2-dihydrobenzo[cd]indoles. This method involved the α-addition of an alkyne bond with high selectivity and yields, forming compounds that serve as cores in biologically active molecules and pharmaceuticals (Wang, Zhang, Yao, Qiu, Li, & Zhou, 2018).
Rh(III)-Catalyzed Double Dehydrogenative Coupling
Rej and Chatani (2020) presented a Rh(III)-catalyzed method for double C-H oxidative coupling of 1-naphthylamine and α,β-unsaturated esters. This process creates biologically important alkylidene-1,2-dihydrobenzo[cd]indoles scaffolds, which are significant in synthesizing compounds with potential biological importance (Rej & Chatani, 2020).
Stereoselective and Regioselective Synthesis
Bi et al. (2018) explored a palladium and iodine-cocatalyzed synthesis of (E)-2-alkylene-1,2-dihydrobenzo[cd]indole thioethers. Their method demonstrated broad reaction scope, simple operation, mild conditions, and high stereoselectivity and regioselectivity, highlighting itspotential utility in organic synthesis (Bi, Zhang, Qiu, Li, Yao, & Zhou, 2018).
Acid-Catalyzed Intramolecular Hydroindolation
Cai et al. (2018) investigated the acid-catalyzed intramolecular hydroindolation of cis-methindolylstyrenes to produce tetrahydrobenzo[cd]indoles. Their study suggests that dispersive interactions between indole and styrene preorganize substrates for 6-membered ring formation. This finding is crucial for understanding the regioselectivity in chemical reactions involving these compounds (Cai, Tohti, Ramirez, Harb, Fettinger, Hratchian, & Stokes, 2018).
Enantioselective Approaches in Organic Synthesis
Caruana, Fochi, and Bernardi (2017) discussed organocatalytic domino reactions of 4-substituted indoles, leading to 3,4-ring-fused indoles in diastereo- and enantioenriched form. These structures, featuring a 1,3,4,5-tetrahydrobenzo[cd]indole core, are significant in the synthesis of ergot alkaloids and other pharmacologically relevant molecules (Caruana, Fochi, & Bernardi, 2017).
Conformational Studies in Drug Design
Bedini, Di Giacomo, Gatti, and Spadoni (2005) synthesized a series of molecules containing the tetrahydrobenz[cd]indole scaffold and determined their conformation in solution. This study is significant for understanding the structural aspects of pharmaceutical compounds such as melatonin and serotonin analogues (Bedini, Di Giacomo, Gatti, & Spadoni, 2005).
properties
IUPAC Name |
1,3,4,5-tetrahydrobenzo[cd]indol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-4-7-2-1-3-10-11(7)8(5-9)6-13-10/h1-3,6,9,13H,4-5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTWSZJFCLJZJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CNC3=CC=CC1=C23)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20999149 | |
Record name | 1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20999149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine | |
CAS RN |
77963-70-3 | |
Record name | RU 27849 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077963703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20999149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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